An In--Depth Technical Guide to 5-Bromo-4-methyl-2-thiazolecarboxylic Acid
An In--Depth Technical Guide to 5-Bromo-4-methyl-2-thiazolecarboxylic Acid
CAS Number: 874509-45-2
This technical guide provides a comprehensive overview of 5-Bromo-4-methyl-2-thiazolecarboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and material science. This document outlines its chemical and physical properties, potential synthetic routes, biological significance, and applications, tailored for professionals in the scientific community.
Chemical and Physical Properties
5-Bromo-4-methyl-2-thiazolecarboxylic acid is a substituted thiazole derivative. The thiazole ring is a core structure in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a bromine atom, a methyl group, and a carboxylic acid moiety provides multiple points for chemical modification, making it a valuable building block in synthetic chemistry.[3][4]
Quantitative data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 874509-45-2 | [3] |
| IUPAC Name | 5-bromo-4-methyl-1,3-thiazole-2-carboxylic acid | |
| Molecular Formula | C₅H₄BrNO₂S | [3] |
| Molecular Weight | 222.06 g/mol | [3] |
| Physical Form | Light Brown Solid | |
| Boiling Point | 376°C at 760 mmHg | [3] |
| Flash Point | 181.2°C | [3] |
| Density | 1.895 g/cm³ | [3] |
| Purity | ≥ 96% |
Synthesis and Experimental Protocols
Representative Protocol: Synthesis of 5-bromothiazole-2-carboxylic acid
This protocol details the synthesis of a closely related compound and serves as a foundational method that could be adapted by skilled chemists. The procedure involves the deprotonation of the thiazole ring followed by quenching with a bromine source.[5]
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Materials:
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Thiazole-2-carboxylic acid (starting material)
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Lithium diisopropylamide (LDA) solution (1 M in THF/heptane/ethylbenzene)
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Carbon tetrabromide (CBr₄)
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Dry Tetrahydrofuran (THF)
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Water (H₂O)
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Saturated sodium bicarbonate (NaHCO₃) aqueous solution
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Anhydrous sodium sulfate (Na₂SO₄)
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Celite (diatomaceous earth)
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-
Experimental Procedure:
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A solution of lithium diisopropylamide (LDA) is prepared in dry THF in a flask cooled to -78 °C under an inert atmosphere.[5]
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Thiazole-2-carboxylic acid is slowly added to the LDA solution, and the reaction mixture is stirred at -78 °C for approximately 30 minutes.[5]
-
Carbon tetrabromide (CBr₄) is subsequently added to the mixture, and stirring continues for an additional 2 hours at the same temperature.[5]
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-
Work-up and Purification:
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The reaction is quenched by the addition of water.[5]
-
The mixture is allowed to warm to room temperature and is then diluted with a saturated aqueous solution of NaHCO₃.[5]
-
The resulting mixture is filtered through a pad of Celite and extracted with ethyl acetate. The organic layer is discarded.[5]
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The aqueous layer is acidified to a pH of 3-4 using 1 M HCl.[5]
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The acidified solution is then extracted multiple times with ethyl acetate.[5]
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to yield the final product.[5]
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Biological Activity and Potential Applications
Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][6][7] While specific studies on 5-Bromo-4-methyl-2-thiazolecarboxylic acid are limited, the structural motif is associated with significant therapeutic potential.
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Pharmaceutical and Drug Discovery: This compound serves as a key intermediate or building block for the synthesis of more complex pharmaceutical agents.[3][8] The thiazole nucleus is present in drugs with antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][7] Thiazole carboxylic acid derivatives have been specifically investigated as potential inhibitors of enzymes like Glyoxalase-I (Glo-I), a target for cancer therapeutics.[9]
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Agrochemicals: Due to their inherent antimicrobial and antifungal properties, thiazole derivatives are utilized as precursors in the synthesis of pesticides and other crop protection agents.[3][10]
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Material Science: The unique chemical structure of this compound allows for its use in the synthesis of functionalized polymers and advanced materials, potentially imparting enhanced thermal stability or specific reactivity.[3][10]
Visualizations
The following diagrams, created using the DOT language, illustrate a conceptual experimental workflow and a potential mechanism of action relevant to this class of compounds.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Cas 874509-45-2,5-BROMO-4-METHYL-2-THIAZOLECARBOXYLIC ACID | lookchem [lookchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Novel Thiazole Carboxylic Acid Derivatives Possessing a “Zi...: Ingenta Connect [ingentaconnect.com]
- 10. chemimpex.com [chemimpex.com]
